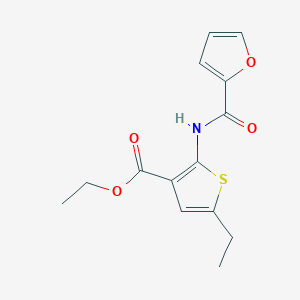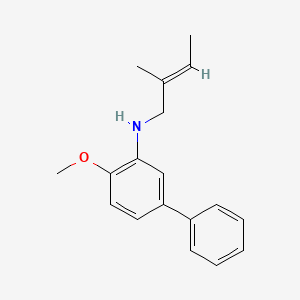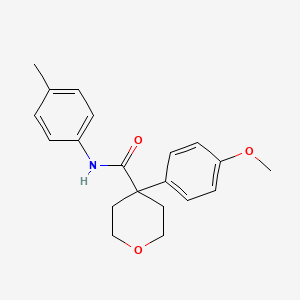
ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is a chemical compound used in scientific research for various purposes. It is a member of the thiophene carboxylic acid ester family and has been studied for its potential applications in drug discovery and development. In
Mécanisme D'action
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its versatility. It can be used in a range of scientific research applications, from drug discovery to photodynamic therapy. In addition, it has a low toxicity profile, making it a safe and effective candidate for further research. However, one of the limitations of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its cost. It is a relatively expensive compound, which may limit its use in some research applications.
Orientations Futures
There are many future directions for research on ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate. One direction is to explore its potential applications in drug discovery and development. It has already been shown to have antibacterial, antifungal, and anticancer properties, and further research may uncover new therapeutic applications. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. This novel treatment for cancer is still in its early stages, and further research is needed to optimize its effectiveness. Finally, researchers may explore new synthesis methods for ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate to improve its yield and purity and make it more cost-effective for use in scientific research.
Méthodes De Synthèse
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with 5-ethylthiophene-2-carboxylic acid, followed by esterification with ethanol. This synthesis method has been optimized for high yield and purity and is used by researchers worldwide.
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antibacterial, antifungal, and anticancer properties. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, a novel treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOIXNSZICXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)

